Toluidine Blue

Antimicrobial Photodynamic Therapy Oral Biofilm Photosensitizer Comparison

Generic phenothiazine dyes produce inconsistent metachromatic staining and false-negative results due to variable nucleic acid binding affinity. Toluidine Blue (CAS 6586-04-5) resolves this with validated, quantifiable performance differentiation: • Achieves >3-log reduction in S. mutans viability in aPDT protocols, outperforming Methylene Blue (~1.4-log) under equivalent conditions. • Delivers 100% sensitivity and NPV for oral dysplasia screening when combined with chemiluminescence. • Yields consistently higher mast cell density counts vs. Azure A across oral lesion types. Supplied as dark green powder (≥84% dye content) with verified lot-to-lot consistency. In stock for immediate global dispatch.

Molecular Formula C28H20N2Na2O10S2
Molecular Weight 654.6 g/mol
CAS No. 6586-04-5
Cat. No. B1312936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluidine Blue
CAS6586-04-5
Molecular FormulaC28H20N2Na2O10S2
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-]
InChIInChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-9-19(31)25-23(17)27(33)26-20(32)10-8-18(24(26)28(25)34)30-16-6-4-14(2)12-22(16)42(38,39)40;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
InChIKeyLSOBEVFVUSIMGA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toluidine Blue Technical Overview


Toluidine Blue (also known as Toluidine Blue O, Tolonium Chloride) is a metachromatic cationic phenothiazinium dye [1]. Its core applications leverage its ability to bind nucleic acids (DNA/RNA) and acidic glycosaminoglycans (e.g., heparin), functioning as a redox mediator, a Type I/Type II photosensitizer for photodynamic therapy, and a vital stain for diagnostic chromoendoscopy [2]. While sharing a phenothiazinium core with widely used comparators like Methylene Blue, Azure A, and Thionine, the specific methylation and substitution pattern of Toluidine Blue yields distinct, quantifiable differences in its photophysical output, molecular binding profile, and in vitro/vivo performance that are critical for assay reproducibility and clinical outcome [3].

Toluidine Blue vs. Generic Substitutes


Despite belonging to the same thiazine chemical class, Toluidine Blue exhibits critical deviations from its closest analogs in terms of target binding affinity, photochemical output, and electrochemical overpotential that preclude simple substitution [1]. Unlike Methylene Blue, Toluidine Blue demonstrates superior bactericidal reduction in specific photodynamic assays despite lower singlet oxygen yield, indicating a strong influence of differential microbial cell binding or subcellular localization [2]. Furthermore, its metachromatic properties and specific binding constants to glycosaminoglycans (heparin) and nucleic acids differ markedly from Azure A and Thionine, directly impacting quantitative histological density counts and electrochemical signal amplification [3][4]. Relying on a generic 'phenothiazinium' procurement strategy without these quantitative benchmarks can lead to false negatives in diagnostic staining, reduced catalytic current in biosensors, or suboptimal antimicrobial photodynamic therapy (aPDT) log reduction outcomes [5].

Toluidine Blue: Evidence-Based Comparison


aPDT Log Reduction Performance

In a direct head-to-head in vitro comparison against Streptococcus mutans using identical light parameters (LED, 636 nm, 24 J cm⁻²) and photosensitizer concentration (163.5 μM), Toluidine Blue Ortho (TBO) demonstrated superior bacterial killing relative to Methylene Blue (MB) [1]. While Methylene Blue generated 1.3 times more bulk singlet oxygen, TBO uniquely achieved a 3-log reduction (99.9% kill) compared to MB's 1.4-log reduction (p < 0.01). This indicates that bulk singlet oxygen yield is a poor predictor of bactericidal action, likely due to TBO's differential cellular uptake or intracellular localization driving higher effective local cytotoxicity.

Antimicrobial Photodynamic Therapy Oral Biofilm Photosensitizer Comparison

Singlet Oxygen Yield of Photoproducts

While native Toluidine Blue O (TBO) exhibits complex competing photochemical pathways, its photoproducts demonstrate significantly improved Type II photosensitization capacity [1]. Demethylation of TBO yields double-demethylated TBO (dd-TBO), which exhibits a singlet oxygen quantum yield (ΦΔ) that reaches unity (1.0) in acetonitrile and phosphate buffer. This represents a significant increase relative to native TBO, whose primary deactivation pathway under irradiation is further demethylation rather than energy transfer to ground-state oxygen.

Photochemistry Photodynamic Therapy Singlet Oxygen Quantum Yield

Nucleic Acid Binding Affinity Comparison

In a comparative study of planar phenothiazinium dyes binding to single-stranded polyadenylic acid (poly(A)), Thionine exhibited a higher binding affinity than Toluidine Blue O (TBO) at lower sodium ion concentrations [1]. The binding affinity of TBO is highly sensitive to ionic strength, increasing with [Na+]. At 50 mM and 100 mM [Na+], Thionine is a stronger binder; however, at 200 mM [Na+], the binding constant hierarchy shifts. This differential binding profile indicates that TBO's interaction with nucleic acids is electrostatically distinct from Thionine, impacting its performance as a hybridization indicator in electrochemical DNA sensors or as an RNA-binding therapeutic agent.

Nucleic Acid Binding RNA Targeting Molecular Recognition

Mast Cell Density: Comparison with Azure A

In a direct comparative histopathological study of oral lesions, Toluidine Blue demonstrated a consistently higher mean mast cell (MC) density count per high-power field (HPF) compared to Azure A across multiple lesion types [1]. The study examined Normal Oral Mucosa (NOM), Inflammatory Fibrous Hyperplasia (IFH), Oral Pyogenic Granuloma (OPG), Oral Lichen Planus (OLP), and Oral Squamous Cell Carcinoma (OSCC). In all four pathological conditions (IFH, OPG, OLP, OSCC), the MC density quantified with Toluidine Blue exceeded that quantified with Azure A, indicating superior sensitivity for mast cell granule detection in these specific disease states.

Histology Mast Cell Staining Metachromasia

Diagnostic Accuracy in Oral Dysplasia Screening

In a randomized controlled clinical trial (N=84 patients) comparing adjunctive screening modalities for tobacco-associated oral lesions, the combination of chemiluminescence with Toluidine Blue vital staining provided perfect sensitivity (100%) for detecting dysplasia, compared to 91.7% sensitivity for the combination of chemiluminescence with Lugol's Iodine [1]. The Toluidine Blue combination demonstrated a Positive Predictive Value (PPV) of 93.3%, a Negative Predictive Value (NPV) of 100%, and an Area Under the ROC Curve (AUC) of 0.800 (P=0.002). This data underscores Toluidine Blue's unparalleled ability to rule out disease (NPV=100%) and identify true positives (Sensitivity=100%) in this high-risk population.

Oral Cancer Diagnostics Chromoendoscopy Clinical Sensitivity

Electrocatalytic NADH Oxidation

Toluidine Blue O (TBO) functions as an effective redox mediator for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH), a critical cofactor in dehydrogenase-based biosensors [1]. When incorporated into a composite with multi-walled carbon nanotubes (MWNTs) on a glassy carbon (GC) electrode, the TBO-MWNTs modified electrode significantly decreased the oxidation overpotential of NADH by 730 mV relative to a bare GC electrode, achieving a peak oxidation current at 0.0 V. This substantial decrease in overpotential is critical for avoiding interference from other electroactive species in biological samples and reducing the operating voltage of amperometric sensors.

Electrochemical Biosensors NADH Detection Electrocatalysis

Toluidine Blue Research & Industrial Applications


Endodontic and Peri-Implantitis Disinfection

In dental antimicrobial photodynamic therapy (aPDT) protocols where the primary endpoint is the quantitative reduction of biofilm-associated pathogens like Enterococcus faecalis or Streptococcus mutans, Toluidine Blue should be prioritized over Methylene Blue. Evidence demonstrates that despite generating less bulk singlet oxygen, Toluidine Blue achieves a more substantial 3-log reduction in S. mutans viability compared to Methylene Blue's 1.4-log reduction under equivalent conditions [1]. This differential efficacy is critical for achieving the high level of disinfection required in complex environments like root canals and dental implant surfaces.

Oral Potentially Malignant Disorders Screening

For clinicians and oral pathologists screening patients with a history of tobacco use, the combination of chemiluminescence with Toluidine Blue vital staining provides the most sensitive chairside detection method for oral dysplasia. With a documented sensitivity of 100% and negative predictive value of 100%, this Toluidine Blue-based protocol is the optimal choice for ruling out malignant transformation and confidently identifying patients who require further diagnostic workup via biopsy [2]. This scenario leverages Toluidine Blue's unique ability to highlight areas of high nucleic acid content indicative of dysplastic changes.

Photodynamic Therapy: Photoproduct Conversion

Researchers investigating next-generation photosensitizers or optimizing light delivery protocols for cancer or antimicrobial PDT should select Toluidine Blue O for its unique photochemical pathway. Unlike static photosensitizers, TBO undergoes photooxidative demethylation, yielding dd-TBO, a photoproduct with a singlet oxygen quantum yield (ΦΔ) that reaches unity (~1.0) [3]. This in situ conversion to a highly efficient Type II photosensitizer offers a mechanistic advantage for achieving localized cytotoxic effects that cannot be replicated by Methylene Blue or other non-demethylating analogs.

Mast Cell Quantification in Oral Disease Histopathology

For studies investigating the role of mast cells in the pathogenesis of conditions like Oral Lichen Planus, Oral Squamous Cell Carcinoma, or inflammatory hyperplasia, Toluidine Blue is the superior metachromatic stain for accurate cell counting. When compared directly to Azure A, Toluidine Blue consistently yields higher mast cell density counts per high-power field across these lesion types [4]. Using Toluidine Blue ensures maximal sensitivity in detecting and quantifying mast cell populations, preventing false-negative or undercounted results that could skew research findings on mast cell involvement in disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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